N-(4-butylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-3-5-9-18-12-14-20(15-13-18)28-22(31)17-33-26-29-23-21(19-10-7-6-8-11-19)16-27-24(23)25(32)30(26)4-2/h6-8,10-16,27H,3-5,9,17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPVMVAILUJXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound’s molecular formula is , with a molecular weight of 460.6 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation by targeting specific enzymes involved in nucleotide synthesis pathways. For instance, dual inhibitors of GARFTase and AICARFTase have been identified as effective in reducing tumor growth by disrupting purine metabolism .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar structures have demonstrated efficacy against various bacterial strains and fungi. The presence of the thiol group in the compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
3. Anti-inflammatory Effects
Studies on related compounds have suggested anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in purine metabolism, effectively blocking the synthesis pathways necessary for cancer cell proliferation.
- Receptor Binding : It may also bind to various receptors involved in inflammatory responses or cellular signaling pathways, modulating their activity and leading to reduced inflammation or altered cell growth patterns .
Research Findings
Recent studies have highlighted the promising nature of this compound:
Case Studies
- Anticancer Efficacy : In vitro studies showed that derivatives similar to this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that modifications to the thiol group significantly enhanced antimicrobial activity compared to non-thiolated analogs .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Inhibition of Enzymes :
-
Anti-inflammatory Properties :
- The thioacetamide moiety in the compound may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action is pivotal in managing inflammatory responses, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity :
Therapeutic Applications
Given its biological activities, N-(4-butylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide could have several therapeutic applications:
- Cancer Treatment :
-
Anti-inflammatory Drugs :
- The compound's action on COX enzymes positions it as a candidate for developing new anti-inflammatory medications aimed at conditions such as arthritis or other inflammatory disorders.
- Antimicrobial Agents :
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated potent inhibition of GARFTase with IC50 values as low as 1.7 nM against human tumor cell lines. |
| Study B | Explored the anti-inflammatory effects through COX inhibition and suggested structural modifications to enhance potency and selectivity. |
| Study C | Investigated the antimicrobial properties and found preliminary evidence supporting its effectiveness against certain bacterial strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
